Titanium dihydroxide oxide

Description

Properties

CAS No. |

12026-28-7 |

|---|---|

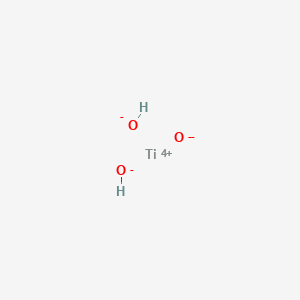

Molecular Formula |

H2O3Ti |

Molecular Weight |

97.881 g/mol |

IUPAC Name |

dihydroxy(oxo)titanium |

InChI |

InChI=1S/2H2O.O.Ti/h2*1H2;;/q;;;+2/p-2 |

InChI Key |

ZDNBCKZJXCUXCR-UHFFFAOYSA-L |

SMILES |

[OH-].[OH-].[O-2].[Ti+4] |

Canonical SMILES |

O[Ti](=O)O |

Other CAS No. |

12026-28-7 |

Pictograms |

Corrosive; Irritant; Health Hazard |

Synonyms |

metatitanic acid titanium dihydroxide oxide |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Titanium Hydroxide Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for synthesizing titanium hydroxide (Ti(OH)₄) nanoparticles. Primarily serving as a crucial intermediate in the production of titanium dioxide (TiO₂) nanoparticles, the synthesis of titanium hydroxide itself is a critical step that dictates the final properties of the nanoproduct. This document details the most common synthesis routes—sol-gel, hydrothermal, and precipitation—offering insights into the experimental protocols and the influence of key parameters on the resulting nanoparticles.

Core Synthesis Methodologies

The synthesis of titanium hydroxide nanoparticles predominantly revolves around the hydrolysis of titanium precursors. The choice of synthesis method influences the particle size, morphology, and purity of the resulting nanoparticles.

Sol-Gel Method

The sol-gel process is a versatile and widely used technique that involves the transition of a solution (sol) into a solid, gel-like network.[1] This method allows for excellent control over particle size and morphology.[1] The fundamental steps involve the hydrolysis of a titanium alkoxide precursor, followed by condensation reactions to form a stable sol of titanium hydroxide particles.[2]

Hydrothermal Method

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This method can produce crystalline nanoparticles directly from the precursor solution at relatively low temperatures, influencing the final particle size and morphology.[3]

Precipitation Method

Precipitation is a straightforward and cost-effective method for synthesizing titanium hydroxide nanoparticles.[4][5] It involves the reaction of a titanium salt precursor with a precipitating agent, typically a base, to form an insoluble titanium hydroxide precipitate.[5] The particle characteristics are controlled by factors such as precursor concentration, temperature, and pH.

Data Presentation: Influence of Synthesis Parameters

The properties of the synthesized titanium hydroxide and the subsequent titanium dioxide nanoparticles are highly dependent on the reaction conditions. The following tables summarize the quantitative data found in the literature.

Table 1: Effect of pH on Nanoparticle Size in Hydrothermal Synthesis

| Initial pH | Mean Particle Size (nm) of resulting TiO₂ | Reference |

| 3 | 60 | |

| 5 | 45 | |

| 7 | 25 |

Table 2: Effect of pH on Crystallite Size in Sol-Gel Synthesis (after calcination at 400°C)

| pH | Crystalline Phase | Crystallite Size (nm) | Reference |

| 1 | Rutile (trace), Anatase | - | [1] |

| 3 | Anatase | 14 | [1] |

| 5 | Anatase | 10.5 | [1] |

| 7 | Anatase | 9.2 | [1] |

| 9 | Anatase | 8.4 | [1] |

Table 3: Effect of Calcination Temperature on Particle Size (Precipitation Method)

| Calcination Temperature (°C) | Average Particle Size (nm) | Reference |

| 400 | 11.3 | [6] |

| 500 | 15.8 | [6] |

| 600 | 21.5 | [6] |

| 700 | 27.4 | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of titanium hydroxide nanoparticles via the three primary methods.

Sol-Gel Synthesis of Titanium Hydroxide Nanoparticles

This protocol is based on the general principles of sol-gel chemistry for the formation of a titanium hydroxide sol.

Materials:

-

Titanium (IV) isopropoxide (TTIP)

-

Ethanol

-

Deionized water

-

Nitric acid (or other acid/base for pH control)

Procedure:

-

Prepare a solution of titanium (IV) isopropoxide in ethanol.

-

In a separate beaker, prepare a solution of deionized water and ethanol. The pH of this solution can be adjusted using an acid (e.g., nitric acid) or a base to control the hydrolysis and condensation rates.[2]

-

Slowly add the water-ethanol solution to the TTIP-ethanol solution under vigorous stirring.

-

Continue stirring for a set period (e.g., 1-2 hours) to allow for the hydrolysis of TTIP and the formation of a stable titanium hydroxide sol.

-

The resulting sol can be aged for a specific duration (e.g., 24 hours) to promote the growth of the nanoparticles.[2]

-

The titanium hydroxide nanoparticles can be collected by centrifugation and washed with ethanol to remove any unreacted precursors.

Hydrothermal Synthesis of Titanium Hydroxide Nanoparticles

This protocol outlines the general steps for hydrothermal synthesis.

Materials:

-

Titanium (IV) chloride (TiCl₄) or other titanium precursor

-

Sodium hydroxide (NaOH) or other mineralizer

-

Deionized water

Procedure:

-

Prepare an aqueous solution of the titanium precursor (e.g., TiCl₄).

-

Adjust the pH of the solution by adding a base, such as NaOH, to induce the precipitation of titanium hydroxide.

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to the desired reaction temperature (e.g., 100-200°C) for a specific duration (e.g., 12-24 hours).

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the precipitated titanium hydroxide nanoparticles by filtration or centrifugation.

-

Wash the nanoparticles thoroughly with deionized water to remove any residual ions.

Precipitation Synthesis of Titanium Hydroxide Nanoparticles

This protocol describes a simple precipitation method for obtaining titanium hydroxide nanoparticles.

Materials:

-

Titanium (IV) isopropoxide (TTIP) or Titanium (IV) chloride (TiCl₄)

-

Deionized water

-

Ethanol (if using TTIP)

-

Ammonium hydroxide or Sodium hydroxide (precipitating agent)

-

Polyvinylpyrrolidone (PVP) (optional capping agent)[4]

Procedure:

-

Dissolve the titanium precursor in a suitable solvent (e.g., ethanol for TTIP, or water for TiCl₄).[4][5]

-

If a capping agent is used, dissolve it in the precursor solution.[4]

-

Slowly add the precipitating agent (e.g., ammonium hydroxide) dropwise to the precursor solution under constant and vigorous stirring.

-

A white precipitate of titanium hydroxide will form immediately.

-

Continue stirring for a period to ensure complete precipitation.

-

Separate the precipitate from the solution by centrifugation or filtration.[5]

-

Wash the precipitate multiple times with deionized water and ethanol to remove impurities.[5]

-

The resulting titanium hydroxide nanoparticles can be dried at a low temperature (e.g., 60-80°C).

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis processes.

Caption: Workflow for Sol-Gel Synthesis of Titanium Hydroxide Nanoparticles.

Caption: Workflow for Hydrothermal Synthesis of Titanium Hydroxide Nanoparticles.

Caption: Workflow for Precipitation Synthesis of Titanium Hydroxide Nanoparticles.

References

Unveiling the Crystalline Core of Metatitanic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metatitanic acid (H₂TiO₃), a critical intermediate in the production of titanium dioxide, is gaining increasing attention for its diverse applications, including in catalysis, ion exchange, and as a precursor for advanced materials. A thorough understanding of its crystal structure is paramount to harnessing its full potential. This technical guide provides an in-depth analysis of the crystal structure of metatitanic acid, detailed experimental protocols for its characterization, and a summary of its key crystallographic data.

Crystal Structure of Metatitanic Acid

Recent studies have elucidated that metatitanic acid, particularly in its xerogel form, crystallizes in a tetragonal system .[1] The determined crystal structure is analogous to the anatase phase of titanium dioxide.

The crystallographic details are summarized in the table below:

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I41/amd |

| Lattice Parameter a | 3.8174 Å |

| Lattice Parameter b | 3.8174 Å |

| Lattice Parameter c | 9.4711 Å |

| Unit Cell Volume | 138.0185 ų |

Data sourced from Motlochová et al. (2024).[1]

While often described as amorphous or poorly crystalline, metatitanic acid can exhibit a well-defined anatase-like structure.[1] The degree of crystallinity can be influenced by the synthesis method.

Experimental Protocols

A comprehensive understanding of the crystal structure of metatitanic acid necessitates a combination of precise synthesis and advanced characterization techniques.

Synthesis of Metatitanic Acid Xerogel

A robust method for synthesizing metatitanic acid with a discernible crystal structure involves the reaction of titanyl sulfate with an aqueous solution of sodium hydroxide.[1] This method allows for the preservation of the morphology of the starting material.

Materials:

-

Titanyl sulfate dihydrate (TiOSO₄·2H₂O)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice (from distilled water)

Procedure:

-

Prepare a cooled aqueous solution of sodium hydroxide.

-

Add ice to the NaOH solution to maintain a temperature of approximately 0 °C.

-

Introduce solid titanyl sulfate dihydrate to the cooled NaOH solution while stirring.

-

Continue stirring the suspension for a set period, allowing the temperature to gradually rise to room temperature.

-

Filter the resulting white precipitate.

-

Wash the precipitate thoroughly with distilled water to remove any residual ions.

-

Dry the washed precipitate to obtain the metatitanic acid xerogel.

Crystal Structure Determination: X-ray Diffraction (XRD) and Rietveld Refinement

X-ray diffraction is the primary technique for determining the crystal structure of metatitanic acid. Rietveld refinement of the powder XRD data allows for the precise determination of lattice parameters and space group.

2.2.1. Data Collection (XRD)

-

Instrument: A high-resolution powder diffractometer.

-

Radiation: Typically Cu Kα radiation.

-

Scan Type: Continuous or step scan.

-

Scan Range (2θ): A wide range, for example, 5° to 80°, to capture a sufficient number of diffraction peaks.

-

Sample Preparation: The metatitanic acid xerogel should be finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

2.2.2. Rietveld Refinement

Rietveld refinement is a powerful method for analyzing powder diffraction data. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of various crystallographic and instrumental parameters.

Refinement Strategy:

-

Initial Model: Start with a known crystal structure model, in this case, the anatase structure of TiO₂.

-

Scale Factor and Background: Begin the refinement by fitting the scale factor and the background of the diffraction pattern. The background can be modeled using a polynomial function.

-

Lattice Parameters and Zero-Shift: Refine the lattice parameters (a, b, and c) and the instrument zero-shift error.

-

Peak Profile Parameters: Refine the parameters that describe the shape of the diffraction peaks. A pseudo-Voigt function is commonly used for this purpose.

-

Atomic Coordinates and Isotropic Displacement Parameters: Finally, refine the atomic coordinates and the isotropic displacement parameters (B-factors) for each atom in the crystal structure.

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the R-factors (e.g., Rwp, Rp) and the goodness-of-fit (χ²) parameter.

Morphological and Structural Characterization

2.3.1. Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology and particle size of the metatitanic acid.

-

Instrument: A field-emission scanning electron microscope.

-

Sample Preparation: The powder sample is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

-

Operating Conditions:

-

Accelerating Voltage: Typically 5-15 kV.

-

Detector: Secondary electron (SE) detector for topographical imaging.

-

Working Distance: Optimized for high-resolution imaging.

-

2.3.2. Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging of the nanoparticles, allowing for the visualization of lattice fringes and the assessment of crystallinity.

-

Instrument: A high-resolution transmission electron microscope.

-

Sample Preparation: A small amount of the metatitanic acid powder is dispersed in a suitable solvent (e.g., ethanol) using an ultrasonic bath. A drop of the suspension is then deposited onto a carbon-coated copper grid and allowed to dry.

-

Operating Conditions:

-

Accelerating Voltage: Typically 200 kV.

-

Imaging Mode: Bright-field imaging for general morphology and high-resolution TEM (HRTEM) for lattice fringe visualization.

-

Selected Area Electron Diffraction (SAED): To confirm the crystalline phase.

-

2.3.3. Raman Spectroscopy

Raman spectroscopy is a valuable tool for confirming the anatase-like phase of metatitanic acid. The anatase structure has characteristic Raman active modes.

-

Instrument: A micro-Raman spectrometer.

-

Laser Excitation: A visible laser, for example, 532 nm or 633 nm.

-

Laser Power: Kept low to avoid sample heating and potential phase transformations.

-

Objective: A high-magnification objective (e.g., 50x or 100x) to focus the laser on the sample.

-

Acquisition: Spectra are typically collected over a specific wavenumber range (e.g., 100-800 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

Conclusion

The crystal structure of metatitanic acid is now understood to be a tetragonal system with an anatase-like framework. This in-depth guide provides the essential data and detailed experimental protocols necessary for researchers and scientists to accurately synthesize and characterize this important material. A thorough understanding and precise control of its crystalline properties are crucial for advancing its applications in various scientific and industrial fields, including the development of new therapeutic agents and drug delivery systems.

References

An In-depth Technical Guide to the Hydrolysis of Titanium Alkoxides for Ti(OH)₄ Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of titanium(IV) hydroxide (Ti(OH)₄) through the hydrolysis of titanium alkoxides. This process is a cornerstone of the sol-gel method for producing various titanium-based nanomaterials, which are of significant interest for applications ranging from photocatalysis and solar cells to drug delivery and biomedical coatings. This document details the underlying reaction mechanisms, influencing factors, experimental protocols, and characterization of the resulting materials, with a focus on providing actionable data and repeatable methodologies.

Core Principles: The Chemistry of Hydrolysis and Condensation

The formation of titanium(IV) hydroxide from titanium alkoxides, such as titanium tetraisopropoxide (TTIP) or titanium tetrabutoxide (TBT), is a multi-step process governed by two primary reactions: hydrolysis and condensation.[1][2]

Hydrolysis: In the initial step, the alkoxy groups (-OR) of the titanium precursor are replaced by hydroxyl groups (-OH) through a reaction with water.[2] This reaction can proceed stepwise, forming a series of titanium hydroxo-alkoxides. The overall hydrolysis reaction can be represented as:

Ti(OR)₄ + 4H₂O → Ti(OH)₄ + 4ROH[2]

Condensation: Following hydrolysis, the newly formed hydroxyl groups react with each other or with remaining alkoxy groups to form Ti-O-Ti (oxolation) or Ti-OH-Ti (olation) bridges, eliminating water or alcohol in the process.[2][3] These condensation reactions lead to the formation of a three-dimensional network, which eventually results in a gel.[2]

The interplay of these reactions and the various factors influencing their kinetics are critical in determining the properties of the final Ti(OH)₄ product.

Key Factors Influencing Ti(OH)₄ Formation

The precise control over the hydrolysis and condensation reactions is paramount for synthesizing Ti(OH)₄ with desired characteristics such as particle size, morphology, and crystallinity. Several key parameters must be carefully controlled.

Effect of pH

The pH of the reaction medium significantly impacts the rates of hydrolysis and condensation.[2]

-

Acidic Conditions (pH < 3): Under acidic conditions, the hydrolysis reaction is catalyzed by the protonation of the alkoxy groups, leading to a faster hydrolysis rate. However, the condensation rate is slowed down due to the electrostatic repulsion between the positively charged titanium hydroxo species. This typically results in the formation of smaller, more linear or weakly branched polymeric structures.[2][4]

-

Basic Conditions (pH > 7): In basic media, the condensation reaction is accelerated. This leads to the formation of denser, more highly branched structures and larger particles.[2][4]

-

Neutral Conditions (near the isoelectric point of TiO₂, around pH 6): At this pH, the surface charge of the particles is minimal, leading to rapid aggregation and precipitation.[2]

Water-to-Alkoxide Ratio (h)

The molar ratio of water to the titanium alkoxide precursor (h = [H₂O]/[Ti(OR)₄]) is a critical parameter that dictates the extent of hydrolysis and the subsequent condensation pathways.

-

Low h values (h < 1.5): Insufficient water leads to incomplete hydrolysis, resulting in the formation of stable polyoxoalkoxide clusters.[5]

-

High h values (h > 1.5): An excess of water promotes complete hydrolysis and rapid condensation, often leading to the precipitation of larger, aggregated particles of titanium hydroxide.[5][6]

Nature of the Alkoxy Group (Steric Hindrance)

The size and branching of the alkyl group (R) in the titanium alkoxide precursor influence the reaction rates due to steric hindrance. Bulkier alkoxy groups, such as butoxy groups, slow down the hydrolysis reaction compared to smaller groups like ethoxy or isopropoxy groups.[3][4] This effect can be utilized to better control the reaction kinetics.

Temperature

The reaction temperature affects the kinetics of both hydrolysis and condensation. Higher temperatures generally increase the reaction rates, leading to faster nucleation and growth of particles. For instance, the rate constant for TTIP hydrolysis increases significantly with temperature.[1]

Solvent

The choice of solvent can influence the reaction by affecting the solubility of the reactants and intermediates, as well as by participating in the reaction itself (e.g., alcohol exchange).[7]

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various studies on the hydrolysis of titanium alkoxides.

| Precursor | pH | Induction Time (minutes) | Reference |

| Titanium Tetraethoxide (TTE) | 7 | 3 | [5] |

| Titanium Tetraisopropoxide (TTIP) | 7 | 60 | [5] |

| Titanium Tetrabutoxide (TTB) | 7 | ~1300 | [5] |

| Titanium Tetraethoxide (TTE) | 10 | A few minutes | [5] |

| Titanium Tetraisopropoxide (TTIP) | 10 | A few minutes | [5] |

| Titanium Tetrabutoxide (TTB) | 10 | 50 | [5] |

| pH | Average Crystallite Size (nm) | Reference |

| 3.2 | 7.77 | [8] |

| 4.4 | ~10-15 (estimated from graph) | [8] |

| 5.0 | 21.02 | [8] |

| 6.8 | 9.92 | [8] |

| 7 | 40 | |

| 8 | 25 | |

| 10 | 30 |

| Parameter | Value | Reference |

| Rate Constant (k) for TTIP Hydrolysis (at 1 atm) | k = 1.23 × 10¹⁴ × exp(−11,323/T(K)) mol⁻¹cm³s⁻¹ | [1] |

| Activation Energy (Ea) for TTIP Hydrolysis | 94.1 kJ/mol | [1] |

| Heat of Hydrolysis (ΔHh) for Ti(OEt)₄ (excess water) | -14.2 kJ/mol | [9] |

| Heat of Hydrolysis (ΔHh) for Ti(OⁱPr)₄ (excess water) | -64.9 kJ/mol | [9] |

| Heat of Hydrolysis (ΔHh) for Ti(OⁿBu)₄ (excess water) | -19.3 kJ/mol | [9] |

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of Ti(OH)₄, which can be adapted for specific research needs.

Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles from Titanium Tetraisopropoxide

This protocol is adapted from a standard sol-gel synthesis procedure.[10][11]

Materials:

-

Titanium(IV) isopropoxide (TTIP)

-

Isopropanol (anhydrous)

-

Deionized water

-

Nitric acid (concentrated)

Procedure:

-

In a clean, dry flask, prepare a solution of TTIP in isopropanol. A typical concentration is 0.15 M TTIP.[5]

-

In a separate beaker, prepare a solution of deionized water in isopropanol. The amount of water should be calculated to achieve the desired water-to-alkoxide molar ratio (h). For example, for h = 2.7, use the appropriate molar equivalent of water.[5]

-

Optionally, to control the hydrolysis rate, add a few drops of nitric acid to the water/isopropanol solution to adjust the pH to an acidic value (e.g., pH 3).[5]

-

Under vigorous stirring, rapidly add the water/isopropanol solution to the TTIP/isopropanol solution.

-

Continue stirring the mixture for a specified period (e.g., 1-2 hours) at room temperature. A milky white precipitate of Ti(OH)₄ will form.

-

Age the resulting gel for 24 hours in a sealed container to allow for the completion of condensation reactions.

-

Collect the precipitate by centrifugation or filtration and wash it several times with ethanol and then with deionized water to remove any unreacted precursors and byproducts.

-

Dry the resulting Ti(OH)₄ powder in an oven at a low temperature (e.g., 80-100 °C) for several hours.

-

For the formation of crystalline TiO₂, the dried Ti(OH)₄ powder can be calcined at higher temperatures (e.g., 400-600 °C).

Protocol 2: Synthesis of Amorphous Ti(OH)₄ at a Controlled pH

This protocol focuses on obtaining amorphous titanium hydroxide by controlling the pH during synthesis.[12]

Materials:

-

Titanium(IV) chloride (TiCl₄)

-

Ammonium hydroxide (NH₄OH) solution

-

Deionized water

Procedure:

-

In a beaker placed in an ice bath, slowly add TiCl₄ dropwise to deionized water to a final concentration of 0.04 M. This reaction is highly exothermic and produces HCl, resulting in a low pH.

-

Slowly add ammonium hydroxide solution to the acidic titanium solution to adjust the pH to the desired value (e.g., pH 8-10). A white precipitate of Ti(OH)₄ will form.

-

Continuously monitor and adjust the pH as needed while stirring the suspension for 1-2 hours.

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the Ti(OH)₄ precipitate repeatedly with deionized water until the washings are neutral and free of chloride ions (as tested with AgNO₃ solution).

-

Collect the purified Ti(OH)₄ by filtration.

-

Dry the product in a desiccator or at a low temperature to obtain amorphous Ti(OH)₄ powder.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in the hydrolysis of titanium alkoxides.

Caption: Hydrolysis and condensation pathway for Ti(OH)₄ formation.

Caption: General experimental workflow for Ti(OH)₄ synthesis.

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. Synthesis of titanium dioxide nanoparticles via sol-gel method [atomfair.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. vbn.aau.dk [vbn.aau.dk]

- 6. researchgate.net [researchgate.net]

- 7. Titanium butoxide - Wikipedia [en.wikipedia.org]

- 8. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. krishisanskriti.org [krishisanskriti.org]

- 11. Investigation of TiO2 Nanoparticles Synthesized by Sol-Gel Method for Effectual Photodegradation, Oxidation and Reduction Reaction [mdpi.com]

- 12. Effect of pH on the Formation of Amorphous TiO2 Complexes and TiO2 Anatase during the Pyrolysis of an Aqueous TiCl4 Solution [mdpi.com]

Characterization of Titanium Hydroxide Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium hydroxide (Ti(OH)₄) is a critical precursor in the synthesis of various titanium-based materials, most notably titanium dioxide (TiO₂), which has widespread applications in pigments, photocatalysts, and biomedical devices.[1][2] The physical and chemical properties of the final TiO₂ material are intrinsically linked to the characteristics of the initial titanium hydroxide precursor. Therefore, a thorough characterization of these precursors is paramount for controlling the quality and performance of the end product. This guide provides a comprehensive overview of the key techniques used to characterize titanium hydroxide precursors, including detailed experimental protocols and comparative data.

Synthesis of Titanium Hydroxide Precursors

The most common methods for synthesizing titanium hydroxide precursors involve the hydrolysis of titanium salts or alkoxides.

-

Hydrolysis of Titanium Tetrachloride (TiCl₄): This method involves the vigorous reaction of TiCl₄ with water, which is highly exothermic and produces titanium hydroxide and hydrochloric acid.[2][3] Careful control of reaction conditions is necessary to manage the heat generated and ensure complete hydrolysis.[1]

-

Sol-Gel Process: The sol-gel process is a versatile technique that involves the hydrolysis and subsequent condensation of titanium alkoxide precursors, such as titanium isopropoxide (TTIP), to form a three-dimensional Ti-O-Ti network.[3] The properties of the resulting material are highly dependent on reaction parameters like pH, temperature, and the presence of catalysts.[3]

-

Hydrothermal Synthesis: This method utilizes high temperatures and pressures to treat titanium salt solutions, allowing for precise control over the particle size and crystallinity of the resulting titanium hydroxide.[1]

A typical workflow for the synthesis and characterization of titanium hydroxide precursors is illustrated below.

Key Characterization Techniques and Experimental Protocols

A multi-faceted approach employing several analytical techniques is necessary for a comprehensive characterization of titanium hydroxide precursors.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystalline structure and phase composition of materials. Amorphous titanium hydroxide precursors will not show sharp diffraction peaks, but upon calcination, distinct peaks corresponding to anatase, rutile, and brookite phases of TiO₂ will emerge.[4]

Experimental Protocol:

-

Sample Preparation: A small amount of the dried titanium hydroxide precursor powder is finely ground and mounted on a sample holder.

-

Instrument Setup: The XRD instrument is configured with a Cu Kα radiation source (λ = 1.5406 Å) and operated at a specific voltage and current (e.g., 40 kV and 40 mA).

-

Data Collection: The sample is scanned over a 2θ range, typically from 20° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to standard diffraction patterns (e.g., from the JCPDS database). The crystallite size can be estimated using the Scherrer equation.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is employed to identify the functional groups present in the titanium hydroxide precursor. It is particularly useful for distinguishing between structural Ti-OH groups and adsorbed water molecules.[3]

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the sample can be analyzed using an attenuated total reflectance (ATR) accessory.

-

Data Collection: The FTIR spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify specific functional groups.

Table 1: Characteristic FTIR Bands for Titanium Hydroxide Precursors

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 (broad) | O-H stretching vibrations of Ti-OH and adsorbed water | [3] |

| ~1625 | H-O-H bending vibration of adsorbed water molecules | [3] |

| ~641 | Ti-O stretching vibrations | [3] |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition of titanium hydroxide precursors and the phase transformations of TiO₂. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen or argon) or air at a constant flow rate.

-

Data Collection: The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., room temperature to 1000 °C).

-

Data Analysis: The TGA curve reveals mass loss events, such as the removal of adsorbed water and the decomposition of hydroxide to oxide.[5] The DSC curve shows endothermic and exothermic peaks corresponding to phase transitions. The decomposition of Ti(OH)₄ to TiO₂ is an exothermic process.[1]

Table 2: Thermal Events in the Analysis of Titanium Hydroxide

| Temperature Range (°C) | Event | Observation | Reference |

| < 120 | Removal of adsorbed water | Mass loss (Endothermic) | [5] |

| 120 - 400 | Decomposition of Ti(OH)₄ to TiO₂ | Mass loss (Exothermic) | [5] |

| 400 - 800 | Crystallization and phase transformation of TiO₂ | No significant mass loss, exothermic peaks in DSC | [5] |

The transformation of titanium hydroxide to different TiO₂ polymorphs is a key process influenced by temperature.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, particle size, and microstructure of the precursors.

Experimental Protocol:

-

Sample Preparation (SEM): The powder sample is mounted on an aluminum stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

-

Sample Preparation (TEM): A small amount of the powder is dispersed in a solvent (e.g., ethanol) and sonicated to create a suspension. A drop of the suspension is then placed on a carbon-coated copper grid and allowed to dry.

-

Imaging: The prepared sample is inserted into the electron microscope, and images are acquired at various magnifications.

-

Analysis: The images are analyzed to determine particle size distribution, shape, and the presence of agglomerates.

Surface Area and Porosity Analysis (BET)

The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area, pore volume, and pore size distribution of the material, which are critical parameters for applications in catalysis and adsorption.[3]

Experimental Protocol:

-

Degassing: The sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) to remove adsorbed gases and moisture.

-

Adsorption/Desorption: Nitrogen gas is introduced to the sample at liquid nitrogen temperature (77 K), and the amount of gas adsorbed at various relative pressures is measured. This is followed by a desorption step where the pressure is incrementally decreased.

-

Data Analysis: The BET equation is applied to the adsorption data to calculate the specific surface area. The pore size distribution can be determined from the desorption isotherm using the Barrett-Joyner-Halenda (BJH) method.

Table 3: Typical Surface Area Values for Titanium-Based Materials

| Material | Specific Surface Area (m²/g) | Reference |

| Amorphous TiO₂ precursor | 354 | [6] |

| TiO₂/Au, Pd, Pt precursor | ~250 | [6] |

| TiO₂/GO Composite | 145.77 | [7] |

| TiO₂ (calcined) | 26 - 47.2 | [6] |

Conclusion

The comprehensive characterization of titanium hydroxide precursors is essential for the development of high-performance titanium-based materials. By employing a combination of analytical techniques such as XRD, FTIR, thermal analysis, electron microscopy, and BET analysis, researchers can gain a detailed understanding of the precursor's properties and how they influence the final material. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and engineers working in materials science and drug development, enabling more controlled and reproducible synthesis of advanced titanium-based materials.

References

- 1. Titanium hydroxide (Ti(OH)4), (T-4)- | 20338-08-3 | Benchchem [benchchem.com]

- 2. material-properties.org [material-properties.org]

- 3. Titanium hydroxide | 12651-23-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. One-Step Hydrothermal Synthesis of Precious Metal-Doped Titanium Dioxide–Graphene Oxide Composites for Photocatalytic Conversion of CO2 to Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

The Stability of Titanium Hydroxide in Aqueous Solutions: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive examination of the stability of titanium hydroxide (Ti(OH)₄) in aqueous environments. Titanium hydroxide, a critical precursor to various crystalline forms of titanium dioxide (TiO₂), exhibits complex stability behavior that is paramount to control in fields ranging from materials science to drug development. This document details the fundamental physicochemical properties, including solubility and hydrolysis, and systematically explores the influence of key environmental factors such as pH, temperature, and ionic strength on its stability. Detailed experimental protocols for the synthesis and characterization of titanium hydroxide are provided, supplemented by structured data tables and process diagrams to offer a practical resource for scientists and researchers.

Introduction

Titanium hydroxide, often referred to as orthotitanic acid or hydrated titanium dioxide (TiO₂·nH₂O), is typically an amorphous or poorly crystalline material that serves as a fundamental intermediate in the synthesis of titanium-based materials.[1] Its high reactivity and surface area make it an ideal precursor for producing nanostructured materials, pigments, and photocatalysts. The hydrolysis of titanium precursors, such as titanium tetrachloride (TiCl₄) or titanium alkoxides, is a common route to its formation.[1] The stability of the resulting titanium hydroxide precipitate in aqueous solution is a critical parameter that dictates the properties of the final calcined product, such as crystal phase, particle size, and surface morphology.[2][3] Understanding and controlling the factors that govern its stability—solubility, aggregation, and dissolution—is therefore essential for reproducible and targeted material synthesis. This guide aims to provide drug development professionals, researchers, and scientists with an in-depth understanding of these principles.

Fundamental Physicochemical Properties

Solubility of Titanium Hydroxide

The solubility of titanium hydroxide in aqueous solutions is exceedingly low, a characteristic defined by its solubility product constant (Ksp). This low solubility is a primary reason that the identity of titanium species in aqueous solution can be difficult to study.[4] The Ksp values for both titanium(IV) and titanium(III) hydroxides underscore their propensity to precipitate from solution under neutral pH conditions.

Table 1: Solubility Product Constants (Ksp) of Titanium Hydroxides at 25°C

| Compound | Formula | Solubility Product Constant (Ksp) | pKsp |

|---|---|---|---|

| Titanium(IV) Hydroxide | Ti(OH)₄ | 7 x 10⁻⁵³[5] | ~52.15 |

| Titanium(IV) Hydroxide | Ti(OH)₄ | Not Reported | 56[6] |

| Titanium(III) Hydroxide | Ti(OH)₃ | 1 x 10⁻⁴⁰[7] | 40 |

Hydrolysis and Speciation in Aqueous Solutions

In aqueous solutions, titanium ions undergo rapid hydrolysis. The dominant oxidation state is Ti(IV).[4] In acidic conditions, Ti(IV) can exist as the titanyl ion, [TiO]²⁺, or as various hydrated complexes.[8][9] As the pH increases, these ions hydrolyze, leading to the formation of polynuclear complexes such as [(TiO)₈(OH)₁₂]⁴⁺ and ultimately precipitating as amorphous hydrated titanium dioxide or titanium hydroxide.[8] The Pourbaix diagram for titanium illustrates that while dissolution can occur in highly acidic environments (pH < 2.3), a stable, passive oxide layer is the predominant feature across a wide range of pH and potential values.[10][11]

Figure 1. Simplified pathway of titanium(IV) speciation as a function of pH.

Factors Influencing Stability

The stability of a titanium hydroxide suspension is a multifaceted issue, governed by several interconnected environmental variables.

Effect of pH and Isoelectric Point (IEP)

The pH of the aqueous medium is the most critical factor controlling stability. The surface of titanium hydroxide particles possesses hydroxyl groups that can be protonated or deprotonated depending on the pH. The pH at which the net surface charge is zero is known as the isoelectric point (IEP). For rutile, a common crystalline form of TiO₂, the IEP is approximately 5.2.[12]

-

At pH < IEP: The surface is protonated (Ti-OH₂⁺), resulting in a net positive charge.

-

At pH > IEP: The surface is deprotonated (Ti-O⁻), resulting in a net negative charge.

-

At pH ≈ IEP: The net surface charge is minimal, leading to a reduction in electrostatic repulsion between particles. This often results in rapid particle aggregation and settling, representing the point of minimum colloidal stability.

Table 2: Isoelectric Point (IEP) of Titanium Dioxide (Rutile)

| Material | Measurement Method | IEP (pH) | Reference(s) |

|---|---|---|---|

| TiO₂ (Rutile) Powder | Titration | ~5.2 | [12] |

| TiO₂ (Rutile) Surfaces | Atomic Force Microscopy | Varies with crystal orientation |[12][13] |

Effect of Temperature

Temperature significantly influences the kinetics of hydrolysis and precipitation.

-

Hydrolysis Rate: Increasing the temperature accelerates the hydrolysis of titanium precursors (e.g., TiOSO₄, TiCl₄), leading to faster formation of titanium hydroxide.[2][9]

-

Crystallization: Amorphous titanium hydroxide can be converted to crystalline phases (anatase or rutile) through thermal treatment, a process known as calcination.[14] The final crystal structure is influenced by the conditions during hydrolysis and subsequent heating.[2]

-

High-Temperature Volatility: At extremely high temperatures (1200–1400 °C), solid TiO₂ can react with water vapor to form a volatile gaseous species, TiO(OH)₂.[15]

Effect of Ionic Strength

Ionic strength, a measure of the concentration of ions in solution, affects the electrostatic interactions between particles. The presence of electrolytes compresses the electrical double layer surrounding the particles, which reduces their repulsive forces.

-

Increased Aggregation: Higher ionic strength generally leads to faster aggregation of titanium hydroxide particles, particularly at pH values near the IEP.[16]

-

Cation Valence: Divalent cations (e.g., Ca²⁺) are significantly more effective at neutralizing the negative surface charge (at pH > IEP) and inducing aggregation compared to monovalent cations (e.g., Na⁺) at the same ionic strength.[16][17]

Table 3: Summary of Factors Influencing Titanium Hydroxide Stability in Water

| Factor | General Effect on Stability | Key Observations |

|---|---|---|

| pH | Dominant factor. Minimum stability near the IEP; higher stability away from the IEP. Dissolution occurs in strongly acidic solutions. | Surface charge is positive below the IEP (~5.2) and negative above, governing electrostatic repulsion.[12][18] |

| Temperature | Increased temperature promotes the rate of hydrolysis and precipitation, leading to faster formation of the solid phase. | Higher temperatures are used to drive the conversion from amorphous hydroxide to crystalline oxide phases.[9][14] |

| Ionic Strength | Affects colloidal stability. Increased ionic strength shields surface charges, promoting particle aggregation. | Divalent cations (e.g., Ca²⁺) are more effective at causing aggregation than monovalent cations (e.g., Na⁺).[16][17] |

| Aging | Precipitates can undergo structural changes over time, including crystallization and particle growth (Ostwald ripening). | Freshly formed amorphous precipitates can slowly transform into more stable crystalline forms.[19][20] |

Experimental Methodologies

Experimental Protocol: Precipitation of Titanium Hydroxide

This protocol describes a common laboratory method for synthesizing titanium hydroxide via the hydrolysis of titanium tetrachloride (TiCl₄).

-

Preparation: Prepare a 0.1 M solution of TiCl₄ by slowly adding TiCl₄ to chilled deionized water under vigorous stirring in a fume hood.

-

Precipitation: Slowly add a 1 M solution of ammonium hydroxide (NH₄OH) dropwise to the TiCl₄ solution while continuously stirring.[19]

-

pH Monitoring: Monitor the pH of the solution. Continue adding NH₄OH until the pH reaches approximately 7-8, at which point a white precipitate of titanium hydroxide will have formed.

-

Aging: Allow the precipitate to age in the mother liquor for a period (e.g., 2-4 hours) to ensure complete precipitation and stabilization.[19]

-

Washing: Separate the precipitate from the solution via centrifugation or filtration. Wash the precipitate repeatedly with deionized water to remove residual ions (e.g., chloride, ammonium). This can be verified by testing the supernatant for chloride with AgNO₃.

-

Drying: Dry the resulting white solid at a low temperature (e.g., 60-80 °C) to obtain amorphous titanium hydroxide powder. Higher temperatures will induce crystallization to TiO₂.[19]

Experimental Protocol: Stability Characterization

This workflow outlines the characterization of an aqueous suspension of synthesized titanium hydroxide.

-

Suspension Preparation: Disperse a known concentration of titanium hydroxide powder (e.g., 25 mg/L) in deionized water or a buffer of known pH and ionic strength.[21]

-

Dispersion: Use ultrasonication (e.g., 180 W for 20 minutes) to break apart agglomerates and create a uniform dispersion.[22]

-

Zeta Potential Measurement (IEP Determination):

-

Use a Zetasizer or similar instrument based on laser Doppler anemometry.[21]

-

Measure the zeta potential of the suspension across a range of pH values (e.g., from pH 3 to 10), adjusted using dilute HCl and NaOH.

-

The pH at which the zeta potential crosses 0 mV is the isoelectric point (IEP).

-

-

Aggregation and Settling Analysis (DLS and Turbidimetry):

-

Use Dynamic Light Scattering (DLS) to measure the change in the average hydrodynamic diameter of the particles over time. A rapid increase in size indicates aggregation.[16]

-

Use a turbidimeter to measure the turbidity of the suspension over time. A decrease in turbidity indicates settling of aggregates, signifying instability.[21]

-

Conduct these measurements under varying conditions of pH and ionic strength to map stability domains.

-

Figure 2. Experimental workflow for synthesis and stability analysis.

Summary and Conclusion

The stability of titanium hydroxide in aqueous solutions is a complex interplay of its intrinsic low solubility and the powerful influence of solution chemistry. The behavior is dominated by pH, which dictates the surface charge relative to the isoelectric point and thus controls electrostatic repulsion between particles. Colloidal stability is further modulated by temperature, which affects reaction kinetics, and ionic strength, which influences the screening of surface charges. For researchers in drug development and materials science, a firm grasp of these principles is crucial for controlling the synthesis of titanium-based materials, ensuring batch-to-batch reproducibility, and tailoring particle characteristics for specific applications. By carefully manipulating these factors, the precipitation, aggregation, and stability of titanium hydroxide can be precisely controlled.

References

- 1. Titanium hydroxide | 12651-23-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. precipitation of titanium dioxide equation factory [cqtitaniumdioxide.com]

- 4. Titanium - Wikipedia [en.wikipedia.org]

- 5. ChemTeam: Ksp [chemteam.info]

- 6. Titanium hydroxide (Ti(OH)4), (T-4)- | 20338-08-3 | Benchchem [benchchem.com]

- 7. Solubility Product Constants for Solution at or near Room Temperature | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]

- 8. Hydrolysis of titanium(IV) in aqueous (Na,H)Cl solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Study on Continuous Hydrolysis in a Microchannel Reactor for the Production of Titanium Dioxide by a Sulfuric Acid Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. zenodo.org [zenodo.org]

- 15. Titanium Hydroxide — a Volatile Species at High Temperature - Tech Briefs [techbriefs.com]

- 16. Influence of ionic strength, pH, and cation valence on aggregation kinetics of titanium dioxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. [PDF] The pH dependence of dispersion of TiO2 particles in aqueous surfactant solutions | Semantic Scholar [semanticscholar.org]

- 19. ijstr.org [ijstr.org]

- 20. mdpi.com [mdpi.com]

- 21. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 22. Dispersion and stability of titanium dioxide nanoparticles in aqueous suspension: effects of ultrasonication and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Titanium Hydroxide in Photocatalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of titanium hydroxide and related materials in photocatalysis. The information is intended to guide researchers in the synthesis, characterization, and application of these materials for environmental remediation, energy production, and other photocatalytic processes.

Introduction to Titanium Hydroxide in Photocatalysis

Titanium hydroxide, often in its amorphous form (am-TiO₂), serves as a crucial precursor in the synthesis of crystalline titanium dioxide (TiO₂) photocatalysts. However, amorphous titanium dioxide itself, which is structurally rich in hydroxyl groups, has demonstrated notable photocatalytic activity. These surface hydroxyl groups play a significant role in the photocatalytic process by acting as trapping sites for photogenerated holes and as precursors to highly reactive hydroxyl radicals (•OH), which are primary oxidizing species in the degradation of pollutants.

Titanium-embedded layered double hydroxides (LDHs) are another class of materials where the hydroxide matrix plays a key role in the photocatalytic performance. These materials have shown enhanced activity, particularly in water oxidation, compared to conventional TiO₂ nanoparticles.

This document outlines the applications of titanium hydroxide and related materials in various photocatalytic reactions, provides protocols for their synthesis and characterization, and presents quantitative data on their performance.

Key Applications and Performance Data

The photocatalytic applications of titanium hydroxide and its derivatives are diverse, ranging from the degradation of organic pollutants to water splitting for hydrogen production.

Degradation of Organic Pollutants

Amorphous TiO₂, with its high surface area and abundance of hydroxyl groups, has shown high efficiency in the degradation of various organic dyes and pollutants.

Table 1: Photocatalytic Degradation of Organic Pollutants by Amorphous TiO₂

| Pollutant | Catalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference |

| Methylene Blue | Amorphous TiO₂ | UV Irradiation | 94-99 | 10 | [1] |

| Rhodamine B | Hydrogenated Amorphous TiO₂-x | Visible Light | 98.7 | 120 | [2] |

| Methylene Blue | Hydrogenated Amorphous TiO₂-x | Visible Light | 99.85 | 120 | [2] |

| Theophylline | Hydrogenated Amorphous TiO₂-x | Visible Light | 99.87 | 120 | [2] |

| Acid Red 73 | Fe₃O₄@TiO₂ | Not Specified | 93.56 | Not Specified | [3] |

Water Splitting for Hydrogen and Oxygen Production

Titanium-embedded layered double hydroxides have emerged as highly efficient photocatalysts for water oxidation to produce oxygen, outperforming conventional TiO₂ nanoparticles under visible light.

Table 2: Photocatalytic Water Oxidation Performance of Titanium-Embedded Layered Double Hydroxides (LDHs)

| Photocatalyst | Sacrificial Agent | Light Source | O₂ Production (μmol) | Catalyst Amount (mg) | Time | Reference |

| (Ni/Ti)LDH | AgNO₃ | Visible Light | 49 | 200 | Not Specified | [4][5][6] |

| (Cu/Ti)LDH | AgNO₃ | Visible Light | 31 | 200 | Not Specified | [4][5][6] |

| Conventional TiO₂ | AgNO₃ | Visible Light | Very small amount | 200 | Not Specified | [4][5][6] |

Experimental Protocols

Synthesis of Amorphous Titanium Hydroxide (Amorphous TiO₂) Nanoparticles

This protocol describes a template-free, one-step synthesis of amorphous TiO₂ nanoparticles with a high surface area.

Materials:

-

Titanium(IV) ethoxide (TEOT)

-

Ethanol

-

Acetic acid

-

Deionized water

Procedure:

-

In a reaction vessel, mix ethanol, acetic acid, and deionized water. The excess of ethanol is crucial for the formation of the amorphous phase.

-

Add titanium(IV) ethoxide as the molecular precursor to the mixture under stirring.

-

Reflux the mixture at a controlled temperature.

-

The resulting nanoparticles can be collected after the reaction. No subsequent heat treatment is required for the amorphous phase.

-

Characterize the material using XRD to confirm the amorphous nature and BET analysis for surface area measurement.

Synthesis of Titanium-Embedded Layered Double Hydroxides (e.g., (Ni/Ti)LDH)

This protocol is adapted from the synthesis of titanium-embedded layered double hydroxides.

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Titanium(IV) chloride (TiCl₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of metal salts by dissolving appropriate amounts of Ni(NO₃)₂·6H₂O and TiCl₄ in deionized water.

-

Slowly add a solution of NaOH to the metal salt solution under vigorous stirring to induce co-precipitation. Maintain a constant pH during the precipitation.

-

Age the resulting slurry at a specific temperature for a set duration to allow for crystal growth.

-

Filter and wash the precipitate thoroughly with deionized water to remove any unreacted salts.

-

Dry the obtained (Ni/Ti)LDH powder in an oven at a controlled temperature.

-

Characterize the synthesized LDH using XRD to confirm the layered structure and ICP-AES for elemental analysis.

Photocatalytic Activity Evaluation: Degradation of an Organic Dye

This protocol outlines the procedure for assessing the photocatalytic activity of the synthesized materials using the degradation of a model organic pollutant.

Materials:

-

Synthesized photocatalyst (e.g., amorphous TiO₂ or Ti-LDH)

-

Methylene blue (or other model pollutant)

-

Deionized water

-

UV or visible light source

-

Reaction vessel (e.g., quartz reactor)

-

Magnetic stirrer

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the model pollutant (e.g., 10 ppm Methylene Blue) in deionized water.

-

Disperse a specific amount of the photocatalyst (e.g., 50 mg) in a defined volume of the pollutant solution (e.g., 100 mL) in the reaction vessel.

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the photocatalyst and the pollutant.

-

Irradiate the suspension with a suitable light source (UV or visible light).

-

At regular time intervals, withdraw aliquots of the suspension.

-

Centrifuge or filter the aliquots to remove the photocatalyst particles.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of the pollutant using a UV-Vis spectrophotometer.

-

Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Characterization of Titanium Hydroxide Photocatalysts

Standard techniques are employed to characterize the structural, morphological, and optical properties of the synthesized materials.

Table 3: Characterization Techniques for Titanium Hydroxide Photocatalysts

| Technique | Purpose | Key Observations |

| X-ray Diffraction (XRD) | To determine the crystalline structure and phase composition. | Amorphous materials show broad, diffuse peaks, while crystalline phases (anatase, rutile, brookite) exhibit sharp diffraction peaks. For LDHs, characteristic basal reflections indicate the layered structure.[7] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups present on the surface of the material. | A broad band around 3400 cm⁻¹ is attributed to the stretching vibrations of surface hydroxyl (O-H) groups. Bands in the lower wavenumber region correspond to Ti-O-Ti vibrations.[8][9] |

| Thermogravimetric Analysis (TGA) | To analyze the thermal stability and composition of the material. | Weight loss at different temperature ranges can indicate the removal of adsorbed water and the dehydroxylation process, leading to the formation of TiO₂.[10][11] |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore size distribution. | Amorphous TiO₂ often exhibits a high specific surface area, which is beneficial for photocatalysis.[12] |

| Transmission Electron Microscopy (TEM) | To visualize the morphology, particle size, and microstructure. | Provides direct imaging of the nanoparticles or layered structures.[13] |

| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | To determine the optical properties and estimate the band gap energy. | The absorption edge can be used to calculate the band gap of the semiconductor.[14] |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | Can be used to identify the presence of Ti³⁺ states and different types of oxygen species (e.g., lattice oxygen, hydroxyl groups).[2] |

Visualizations

Photocatalytic Mechanism of Titanium-Based Materials

The fundamental mechanism of photocatalysis in titanium-based materials involves the generation of electron-hole pairs upon light absorption, leading to the formation of reactive oxygen species that degrade pollutants.

Caption: General mechanism of photocatalysis on a titanium-based semiconductor.

Experimental Workflow for Photocatalytic Degradation

A typical workflow for evaluating the photocatalytic performance of a synthesized material involves several key steps from synthesis to data analysis.

Caption: Workflow for evaluating photocatalytic degradation of organic pollutants.

Relationship between Synthesis Parameters and Photocatalytic Activity

The photocatalytic activity of titanium-based nanomaterials is highly dependent on the synthesis parameters, which influence their physicochemical properties.

Caption: Influence of synthesis parameters on photocatalytic activity.

References

- 1. Controllable and facile one-pot synthesis of high surface area amorphous, crystalline, and triphasic TiO2: catalytic and photocatalytic applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. Hydrogenated Amorphous TiO2−x and Its High Visible Light Photoactivity [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Titanium-embedded layered double hydroxides as highly efficient water oxidation photocatalysts under visible light - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. FTIR and Raman Characterization of TiO2 Nanoparticles Coated with Polyethylene Glycol as Carrier for 2-Methoxyestradiol [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of TiO2 Nanotubes from a Titanium Hydroxide Precursor and Their Use in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of titanium dioxide (TiO₂) nanotubes using titanium hydroxide as a precursor. This approach offers a valuable alternative to conventional methods that utilize crystalline TiO₂ powders or titanium metal substrates. Additionally, we present protocols for the application of these nanotubes in drug delivery systems, a field of significant interest for targeted therapies and controlled release.

Introduction to TiO₂ Nanotubes

Titanium dioxide nanotubes are one-dimensional nanostructures that have garnered considerable attention due to their unique properties, including a high surface-area-to-volume ratio, excellent biocompatibility, and chemical stability. These attributes make them highly suitable for a range of applications, particularly in the biomedical field. Their hollow, tubular structure provides an ideal reservoir for the encapsulation of therapeutic agents, enabling their use as efficient drug delivery vehicles. The synthesis of TiO₂ nanotubes can be achieved through various methods, with the hydrothermal treatment of a suitable titanium precursor being a common and effective approach.

Synthesis of TiO₂ Nanotubes from Titanium Hydroxide

The use of amorphous titanium hydroxide as a precursor for TiO₂ nanotube synthesis presents a promising route that can influence the final morphology and properties of the nanotubes. This section outlines a two-step process: the initial synthesis of the titanium hydroxide precursor followed by its hydrothermal conversion to TiO₂ nanotubes.

Preparation of Titanium Hydroxide Precursor

Titanium hydroxide can be synthesized through the hydrolysis of titanium alkoxides, such as titanium isopropoxide, or titanium halides, like titanium tetrachloride. The choice of precursor can affect the purity and characteristics of the resulting hydroxide.

Experimental Protocol: Synthesis of Titanium Hydroxide from Titanium Isopropoxide

This protocol describes the synthesis of amorphous titanium hydroxide by the controlled hydrolysis of titanium isopropoxide.

-

Materials:

-

Titanium (IV) isopropoxide (TTIP)

-

Isopropanol

-

Deionized water

-

Nitric acid (HNO₃) or Ammonium hydroxide (NH₄OH) for pH adjustment

-

-

Procedure:

-

Prepare a precursor solution by mixing titanium isopropoxide with isopropanol.

-

Prepare an aqueous solution and adjust the pH as required for the desired particle characteristics.

-

Add the titanium isopropoxide solution dropwise to the aqueous solution under vigorous stirring to initiate hydrolysis. A turbid solution will form.

-

Heat the resulting suspension to between 60-70°C for 18-20 hours to promote the formation of a stable gel.

-

Wash the precipitate with ethanol to remove any unreacted precursors.

-

Dry the washed precipitate at 100°C to obtain amorphous titanium hydroxide powder.

-

Quantitative Data for Titanium Hydroxide Synthesis

| Parameter | Value | Reference |

| Precursor | Titanium (IV) isopropoxide | [1] |

| Solvent | Isopropanol | [1] |

| Hydrolysis Medium | Deionized water with pH adjustment | [1] |

| Stirring | Vigorous | [1] |

| Heating Temperature | 60 - 70 °C | [1] |

| Heating Duration | 18 - 20 hours | [1] |

| Washing Agent | Ethanol | [1] |

| Drying Temperature | 100 °C | [1] |

Note: The pH of the hydrolysis medium can be varied to control the particle size and morphology of the resulting titanium hydroxide.

Hydrothermal Synthesis of TiO₂ Nanotubes

The amorphous titanium hydroxide powder synthesized in the previous step is used as the precursor for the hydrothermal synthesis of TiO₂ nanotubes.

Experimental Protocol: Hydrothermal Conversion of Titanium Hydroxide to TiO₂ Nanotubes

This protocol details the hydrothermal treatment of amorphous titanium hydroxide to form TiO₂ nanotubes.

-

Materials:

-

Amorphous titanium hydroxide powder

-

Sodium hydroxide (NaOH) solution (10 M)

-

Hydrochloric acid (HCl) solution (0.1 M)

-

Deionized water

-

-

Procedure:

-

Disperse the amorphous titanium hydroxide powder in a 10 M NaOH aqueous solution.

-

Transfer the suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to the desired hydrothermal temperature (e.g., 150°C) and maintain for a specific duration (e.g., 16 hours).

-

After cooling, filter the product and wash it sequentially with deionized water, 0.1 M HCl solution, and again with deionized water until the pH of the filtrate is neutral.

-

Dry the washed product in an oven.

-

(Optional) Calcine the dried powder at a specific temperature (e.g., 400°C) for a set time (e.g., 2 hours) to induce a phase transformation to anatase TiO₂ nanotubes with improved crystallinity.

-

Quantitative Data for Hydrothermal Synthesis of TiO₂ Nanotubes from Titanium Hydroxide

| Parameter | Value | Reference |

| Precursor | Amorphous titanium hydroxide | [2] |

| Reaction Medium | 10 M NaOH | [2] |

| Hydrothermal Temperature | 150 °C | [2] |

| Hydrothermal Duration | 16 hours | [2] |

| Washing Procedure | Water, 0.1 M HCl, Water | [2] |

| Calcination Temperature | 400 °C | [2] |

| Calcination Duration | 2 hours | [2] |

| Resulting Nanotube Phase | Anatase | [2] |

Note: The temperature and duration of the hydrothermal treatment are critical parameters that influence the morphology and dimensions of the resulting TiO₂ nanotubes.

Application in Drug Delivery

The synthesized TiO₂ nanotubes can be effectively utilized as carriers for various therapeutic agents. Their high surface area and hollow interior allow for efficient drug loading and subsequent controlled release.

Drug Loading and Release Mechanism

Drug molecules can be loaded into the nanotubes through physical adsorption or by covalent conjugation to the nanotube surface. The release of the drug can be controlled by various stimuli, such as changes in pH, temperature, or the application of an external magnetic field or ultrasound.[2]

Experimental Protocol: Loading of Doxorubicin into TiO₂ Nanotubes

This protocol provides a method for loading the anticancer drug Doxorubicin (DOX) into TiO₂ nanotubes.

-

Materials:

-

Synthesized TiO₂ nanotubes

-

Doxorubicin (DOX) solution (e.g., in phosphate-buffered saline - PBS)

-

Deionized water

-

-

Procedure:

-

Disperse the TiO₂ nanotubes in the DOX solution.

-

Stir the suspension for a specified duration (e.g., 24 hours) at a controlled temperature to allow for drug loading.

-

Centrifuge the suspension to separate the drug-loaded nanotubes.

-

Wash the nanotubes with deionized water to remove any loosely bound drug from the surface.

-

Dry the drug-loaded nanotubes under vacuum.

-

Quantitative Data for Doxorubicin Loading

| Parameter | Value | Reference |

| Drug | Doxorubicin (DOX) | [3][4] |

| Loading Method | Physical Adsorption | [3][4] |

| Solvent | Phosphate-Buffered Saline (PBS) | [3][4] |

| Stirring Duration | 24 hours | [4] |

| Washing | Deionized water | [4] |

| Drying | Vacuum | [5] |

Note: The loading efficiency can be influenced by the concentration of the drug solution, the pH, and the dimensions of the TiO₂ nanotubes.[3][4]

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of TiO₂ nanotubes from a titanium hydroxide precursor.

References

- 1. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 2. TiO2 nanotube platforms for smart drug delivery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlled growth of titanium dioxide nanotubes for doxorubicin loading and studies of in vitro antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Controlled growth of titanium dioxide nanotubes for doxorubicin loading and studies of in vitro antitumor activity [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Adsorption Mechanisms of Pollutants on Titanium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium-based materials are gaining significant attention as effective adsorbents for the removal of a wide range of pollutants from aqueous solutions. This is due to their chemical stability, high surface area, low cost, and low toxicity. While the term "titanium hydroxide" (Ti(OH)₄) is sometimes used, in the context of adsorption from water, the active surface is more accurately described as hydroxylated titanium dioxide (TiO₂). In an aqueous environment, the surface of TiO₂ is covered with titanium hydroxyl (Ti-OH) groups. These surface hydroxyl groups are the primary active sites that interact with pollutants, governing the adsorption process. The behavior of these groups is highly dependent on the pH of the solution, which dictates the surface charge and, consequently, the primary adsorption mechanisms.

This document provides a detailed overview of the adsorption mechanisms, summarizes quantitative data for various pollutants, and offers standardized protocols for the synthesis, application, and regeneration of titanium-based adsorbents.

Key Adsorption Mechanisms

The removal of pollutants by titanium hydroxide/dioxide is governed by several mechanisms, often acting in concert. The predominant mechanism is dictated by the solution's pH, the adsorbent's surface properties, and the chemical nature of the pollutant.[1]

Key Mechanisms Include:

-

Electrostatic Interaction: The surface of titanium dioxide possesses an amphoteric character, meaning it can be positively or negatively charged depending on the pH. The pH at which the net surface charge is zero is known as the point of zero charge (pHpzc), which for TiO₂ is typically around 4.3-6.5.[2][3]

-

At pH < pHpzc , the surface hydroxyl groups are protonated (Ti-OH + H⁺ ↔ Ti-OH₂⁺), resulting in a net positive surface charge. This facilitates the adsorption of anionic pollutants through electrostatic attraction.

-

At pH > pHpzc , the surface hydroxyl groups are deprotonated (Ti-OH + OH⁻ ↔ Ti-O⁻ + H₂O), leading to a net negative surface charge, which promotes the adsorption of cationic pollutants.[2]

-

-

Surface Complexation/Chemisorption: This involves the formation of a chemical bond between the pollutant and the active sites on the adsorbent surface. For heavy metal ions, this often occurs through the formation of inner-sphere complexes with the surface hydroxyl groups. This mechanism is typically stronger than physical adsorption.[4][5]

-

Ion Exchange: In some cases, pollutant ions can be adsorbed by exchanging with ions already present on the adsorbent surface.[1]

-

Physical Adsorption: This involves weaker intermolecular forces, such as van der Waals forces and hydrogen bonding, between the pollutant and the adsorbent surface.[1]

Quantitative Data Presentation

The efficiency of an adsorbent is quantified by its adsorption capacity and the kinetics of the process. Adsorption isotherm models, like the Langmuir and Freundlich models, are used to describe the equilibrium state of adsorption. Kinetic models, such as the pseudo-first-order and pseudo-second-order models, describe the rate at which adsorption occurs.[6] The pseudo-second-order model often provides a better fit for chemisorption processes, while the Langmuir isotherm's assumption of monolayer adsorption is also indicative of chemisorption on a homogeneous surface.[4][7][8]

Table 1: Maximum Monolayer Adsorption Capacities (qₘ) of Various Pollutants on TiO₂ Adsorbents (Langmuir Model)

| Pollutant | Adsorbent | pH | Temperature (°C) | qₘ (mg/g) | Reference |

| Pb(II) | Nano-TiO₂ | 3 | Ambient | 30.80 | [9] |

| Pb(II) | Nano-TiO₂ | 7 | Ambient | 26.20 | [9] |

| Cd(II) | Nano-TiO₂ | 3 | Ambient | 10.02 | [9] |

| Cd(II) | Nano-TiO₂ | 7 | Ambient | 26.75 | [9] |

| Cu(II) | Nano-TiO₂ | 3 | Ambient | 2.73 | [9] |

| Cu(II) | Nano-TiO₂ | 7 | Ambient | 5.05 | [9] |

| As(V) | Nano-TiO₂ | 3 | Ambient | 8.45 | [9] |

| As(V) | Nano-TiO₂ | 7 | Ambient | 8.50 | [9] |

| Tetracycline | TiO₂–Fe–Cu | Not Specified | Not Specified | 25.43 | [10] |

| Congo Red | TiO₂ | Not Specified | 25 | 152 | |

| Catechol | TiO₂ (Anatase) | Not Specified | Not Specified | 122.8 | [11] |

| Hydroquinone | TiO₂ (Anatase) | Not Specified | Not Specified | 63.2 - 351.7 | [11] |

Table 2: Summary of Best-Fit Kinetic and Isotherm Models for Pollutant Adsorption on TiO₂

| Pollutant(s) | Adsorbent | Best-Fit Kinetic Model | Best-Fit Isotherm Model | Reference(s) |

| As(V), Cd(II), Cu(II), Pb(II) | Nano-TiO₂ | Elovich | Langmuir | [9] |

| Congo Red | TiO₂ | Pseudo-Second-Order | Langmuir | [12] |

| Tetracycline | TiO₂–Fe–Cu | Pseudo-Second-Order | Langmuir | [10] |

| Phenol | TiO₂ (Anatase) | Lagergren (Pseudo-First-Order) | Langmuir | [13] |

| Catechol, Hydroquinone | TiO₂ (Anatase) | Pseudo-Second-Order | Freundlich | [11] |

| Hg(II), Cd(II), Pb(II) | Sulfhydryl modified nano-TiO₂ | Not Specified (High efficiency noted) | Not Specified | [5] |

Experimental Protocols

Protocol 3.1: Synthesis of Titanium Hydroxide/Dioxide Adsorbent via Hydrothermal Method

This protocol describes a general method for synthesizing nano-sized TiO₂ particles suitable for adsorption studies.[14][15]

Materials:

-

Titanium (IV) butoxide or Titanium (IV) isopropoxide (TTIP)

-

Ethanol (Absolute)

-

Deionized (DI) water

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrothermal reactor with a Teflon liner

Procedure:

-

Prepare the titanium precursor solution by mixing 0.7-1.0 mL of titanium (IV) butoxide with 20 mL of ethanol. Stir vigorously for 10 minutes.

-

Slowly add 10 mL of DI water to the solution while stirring to initiate hydrolysis.

-

Adjust the pH of the mixture to the desired level (e.g., pH 12 for certain morphologies) using 1 M NaOH solution.[14]

-

Transfer the resulting milky suspension into a Teflon-lined hydrothermal reactor.

-

Seal the reactor and heat it in an oven at 180 °C for 7-12 hours.

-

After cooling the reactor to room temperature, filter the precipitate using a centrifuge or vacuum filtration.

-

Wash the collected powder repeatedly with DI water and ethanol to remove any unreacted chemicals.

-

Dry the final product in an oven at 80-105 °C for at least 3 hours.[14]

-

The resulting white powder is the TiO₂ adsorbent. It should be stored in a desiccator.

Protocol 3.2: Batch Adsorption Experiments

Batch experiments are essential for determining the adsorption capacity and kinetics.[16][17] This protocol outlines the steps to study the effects of various parameters.

Materials & Equipment:

-

Synthesized TiO₂ adsorbent

-

Pollutant stock solution (e.g., 1000 mg/L)

-

DI water

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Conical flasks (e.g., 100 mL or 250 mL)

-

Orbital shaker with temperature control

-

pH meter

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical instrument for measuring pollutant concentration (e.g., UV-Vis Spectrophotometer, AAS, ICP-MS)

Procedure:

-

Preparation: Prepare a series of pollutant solutions of known concentrations by diluting the stock solution.

-

Adsorption Setup: In a set of conical flasks, add a fixed volume of the pollutant solution (e.g., 50 mL). Add a precise amount of TiO₂ adsorbent to each flask (e.g., adsorbent dose of 1 g/L, which is 0.05 g in 50 mL).

-

Parameter Variation (run separate experiments for each):

-

Effect of Contact Time (Kinetics): Use a fixed initial concentration, pH, and temperature. Place the flasks on the shaker. Withdraw samples at predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120, 180 min).

-

Effect of pH: Use a fixed initial concentration, contact time (determined from the kinetic study to be sufficient for equilibrium), and temperature. Adjust the initial pH of the solutions in each flask to a range of values (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.

-

Effect of Initial Concentration (Isotherms): Use a fixed pH, contact time, and temperature. Vary the initial pollutant concentrations across a desired range (e.g., 10, 20, 50, 100, 200 mg/L).

-

-

Agitation: Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for the specified duration.

-

Sample Analysis: After agitation, separate the adsorbent from the solution by centrifugation or filtration. Measure the final concentration (Cₑ) of the pollutant in the supernatant/filtrate.

-

Calculation:

-

The amount of pollutant adsorbed at equilibrium, qₑ (mg/g), is calculated using: qₑ = (C₀ - Cₑ) * V / m

-

Where C₀ is the initial concentration (mg/L), Cₑ is the equilibrium concentration (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

-

Protocol 3.3: Adsorbent Regeneration

Regeneration is crucial for the economic viability and sustainability of the adsorption process. For heavy metals adsorbed onto TiO₂, acidic solutions are often effective for desorption.[18]

Materials:

-

Spent TiO₂ adsorbent (collected from adsorption experiments)

-